5-(Trifluoromethyl)thiolan-3-amine;hydrochloride
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Overview
Description
5-(Trifluoromethyl)thiolan-3-amine;hydrochloride is a chemical compound with the molecular formula C5H9ClF3NS. It is known for its unique structure, which includes a trifluoromethyl group attached to a thiolane ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)thiolan-3-amine;hydrochloride typically involves the reaction of 5-(trifluoromethyl)thiolan-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve multiple steps, including the preparation of intermediates and purification stages.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)thiolan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trifluoromethyl)thiolan-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)thiolan-3-amine
- 5-(Trifluoromethyl)thiolan-3-amine;hydrobromide
- 5-(Trifluoromethyl)thiolan-3-amine;hydroiodide
Uniqueness
5-(Trifluoromethyl)thiolan-3-amine;hydrochloride is unique due to its specific trifluoromethyl group and hydrochloride salt form, which confer distinct chemical and physical properties. These properties make it particularly useful in specific research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(trifluoromethyl)thiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)4-1-3(9)2-10-4;/h3-4H,1-2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASQTGHPSBWRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC1C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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